N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide
Brand Name: Vulcanchem
CAS No.: 941886-87-9
VCID: VC5012170
InChI: InChI=1S/C14H19ClN2O3S/c1-14(2,3)13(18)16-10-5-6-11(15)12(9-10)17-7-4-8-21(17,19)20/h5-6,9H,4,7-8H2,1-3H3,(H,16,18)
SMILES: CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O
Molecular Formula: C14H19ClN2O3S
Molecular Weight: 330.83

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide

CAS No.: 941886-87-9

Cat. No.: VC5012170

Molecular Formula: C14H19ClN2O3S

Molecular Weight: 330.83

* For research use only. Not for human or veterinary use.

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide - 941886-87-9

Specification

CAS No. 941886-87-9
Molecular Formula C14H19ClN2O3S
Molecular Weight 330.83
IUPAC Name N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,2-dimethylpropanamide
Standard InChI InChI=1S/C14H19ClN2O3S/c1-14(2,3)13(18)16-10-5-6-11(15)12(9-10)17-7-4-8-21(17,19)20/h5-6,9H,4,7-8H2,1-3H3,(H,16,18)
Standard InChI Key WXYIIXPVCFTPOX-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O

Introduction

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide is a complex organic compound that belongs to the class of amides. It features a phenyl ring substituted with a chloro group and an isothiazolidin-2-yl moiety, which is further oxidized to its dioxido form. This compound is of interest due to its unique structural features and potential biological activities.

Synthesis

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide typically involves multi-step organic reactions. These steps may include the formation of the isothiazolidin-2-yl moiety followed by its oxidation to the dioxido form, and then coupling with a pivaloyl chloride in the presence of a base to form the amide bond.

Biological Activities

While specific biological activities of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide are not detailed in the search results, compounds with similar structures often exhibit a range of pharmacological properties. These can include antimicrobial, anticancer, or anticonvulsant activities, depending on the specific functional groups present.

Research Findings

Research on compounds with similar structures suggests that they can exhibit significant biological activities. For example, compounds containing isothiazolidin-2-yl moieties have been explored for their potential in medicinal chemistry due to their reactivity and ability to interact with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator